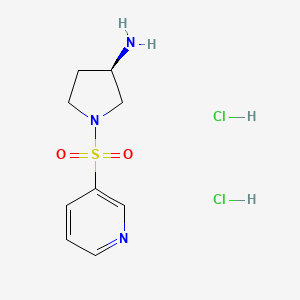
6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide (6-BDS) is a novel compound that has become increasingly popular in the scientific research field. It is a sulfonamide derivative of a benzopyran and has a wide range of applications due to its unique properties. 6-BDS has been used in a variety of research areas, including organic synthesis, drug design, and biochemistry. In
Wissenschaftliche Forschungsanwendungen
6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has a wide range of applications in scientific research. It has been used in the synthesis of organic compounds, such as 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid and its derivatives. It has also been used in the design of drugs, as it has a wide range of biochemical and physiological effects. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has been used in the study of enzyme inhibition, as it has been shown to inhibit the activity of certain enzymes. Additionally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has been used in the study of cell signaling pathways, as it has been shown to affect the activity of certain proteins involved in cell signaling.
Wirkmechanismus
The mechanism of action of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as the enzyme tyrosine kinase. Inhibition of tyrosine kinase activity has been shown to affect the activity of certain proteins involved in cell signaling pathways. Additionally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide may also act by binding to certain receptors on the surface of cells, which can affect the activity of certain proteins involved in cell signaling pathways.
Biochemical and Physiological Effects
6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase. Additionally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has been shown to affect the activity of certain proteins involved in cell signaling pathways. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has also been shown to affect the expression of certain genes, as well as the activity of certain hormones.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has a wide range of applications in scientific research, making it an ideal compound for laboratory experiments. However, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide can be toxic if ingested, and care should be taken when handling it in the laboratory. Additionally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide can be difficult to purify, as it is highly soluble in water.
Zukünftige Richtungen
The potential applications of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide are vast, and there are many potential future directions for research. One potential future direction is the development of novel drugs based on the structure of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide. Additionally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide could be used to study the mechanism of action of certain enzymes and proteins involved in cell signaling pathways. Additionally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide could be used to study the effects of certain hormones on gene expression. Additionally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide could be used to study the effects of certain drugs on the activity of certain enzymes and proteins. Finally, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide could be used to study the effects of certain drugs on the expression of certain genes.
Synthesemethoden
6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide can be synthesized from the reaction of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid and sulfamoyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction yields a 4-sulfonamide derivative of 6-bromo-3,4-dihydro-2H-1-benzopyran. This method of synthesis is relatively straightforward and can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
6-bromo-3,4-dihydro-2H-chromene-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3S/c10-6-1-2-8-7(5-6)9(3-4-14-8)15(11,12)13/h1-2,5,9H,3-4H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRWJZZGKGXKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1S(=O)(=O)N)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide](/img/structure/B6604708.png)
![tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans](/img/structure/B6604711.png)


![methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride](/img/structure/B6604735.png)

![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)
![2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one](/img/structure/B6604751.png)
![tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604753.png)
![2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B6604758.png)
![7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B6604764.png)

![4-(carbamoylmethoxy)-N-[(furan-2-yl)methyl]-3-hydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B6604784.png)